Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate
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Overview
Description
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate is an organic compound with the molecular formula C15H18O5 and a molecular weight of 278.308 g/mol . This compound is known for its unique structure, which includes a benzylidene group, a hydroxy group, and an ethoxy group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate typically involves the condensation of ethyl acetoacetate with an appropriate benzaldehyde derivative. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction can be summarized as follows:
Condensation Reaction: Ethyl acetoacetate reacts with 4-hydroxy-3-ethoxybenzaldehyde in the presence of a base.
Reflux Conditions: The reaction mixture is heated under reflux to facilitate the condensation process.
Product Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale applications. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a saturated compound.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized materials and compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate involves its interaction with molecular targets and pathways within biological systems. The hydroxy and ethoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The benzylidene group can undergo various transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxybenzylidene)acetoacetate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-(ureidomethylene)acetoacetate: Contains a ureido group instead of a benzylidene group.
Ethyl 2-(phenylazo)acetoacetate: Contains a phenylazo group instead of a benzylidene group.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C15H18O5 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
ethyl (2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C15H18O5/c1-4-19-14-9-11(6-7-13(14)17)8-12(10(3)16)15(18)20-5-2/h6-9,17H,4-5H2,1-3H3/b12-8+ |
InChI Key |
UHDCYZUNYRXNNY-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C(=O)C)/C(=O)OCC)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C(=O)C)C(=O)OCC)O |
Origin of Product |
United States |
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